N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Description

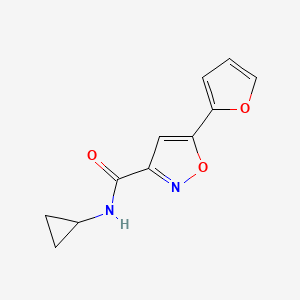

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group and at the 3-position with a cyclopropyl carboxamide moiety. This structure combines the electron-rich furan ring with the strained cyclopropyl group, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name |

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(12-7-3-4-7)8-6-10(16-13-8)9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTOZDOYMPRXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another efficient method reported by Bulanov et al. (2017) is a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and catalyst-free methods suggests potential for scalable and eco-friendly industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exhibits significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).

Case Study: Induction of Apoptosis

A study demonstrated that a related compound led to increased expression of p53 and cleavage of caspase-3 in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was found to be dose-dependent, with IC₅₀ values in the micromolar range, highlighting its potential as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives are often explored for their potential to reduce inflammation.

- Antimicrobial Effects : Some studies suggest that similar compounds may possess antibacterial properties.

Agricultural Applications

Recent studies have explored the use of heterocyclic compounds like this compound as plant growth regulators.

Case Study: Plant Growth Regulation

Research has shown that low molecular weight heterocyclic compounds can stimulate vegetative growth in crops such as soybean (Glycine max) and wheat (Triticum aestivum). In one study, compounds used at concentrations of demonstrated auxin-like growth-stimulating activity comparable to traditional plant hormones like indoleacetic acid (IAA).

Comparative Efficacy Analysis

A comparative analysis of various derivatives has revealed that structural modifications can significantly enhance biological activity. Below is a summary table illustrating the IC₅₀ values for different compounds:

| Compound Structure | IC₅₀ (μM) | Activity Type |

|---|---|---|

| This compound | 1.20 | Antimicrobial |

| Compound A | 0.65 | Anticancer |

| Compound B | 2.41 | Anti-inflammatory |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways . Additionally, it may interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Oxazole 3-Position

The cyclopropyl group in the target compound distinguishes it from analogs with alternative substituents:

- Ethyl variant: N-Ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS: 1461754-60-8) replaces the cyclopropyl with an ethyl group.

- Imidazole-propyl variant : SKL 2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide) introduces an imidazole-propyl chain, enabling hydrogen bonding and enhancing activity as a Wnt/β-catenin pathway agonist . This highlights how polar substituents can redirect biological activity toward distinct targets.

Table 1: Substituent Effects on Oxazole 3-Position

Variations at the Oxazole 5-Position

The furan-2-yl group at the 5-position is critical for electronic and steric interactions. Comparisons include:

- Thiophene-2-yl analog : N-cyclopropyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide replaces furan with thiophene. Thiophene’s higher electron density and larger atomic radius may alter binding kinetics, though detailed data are unavailable due to access limitations .

- Bulkier substituents: In 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, bulky groups like tetrahydronaphthalen-2-yl enhance xanthine oxidase inhibition (nanomolar Ki) by improving hydrophobic interactions in the enzyme’s active site . The furan-2-yl group in the target compound may offer weaker binding due to reduced bulk.

Table 2: 5-Position Substituent Impact

Functional and Therapeutic Comparisons

- Antiviral analogs : Compounds like 6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide incorporate cyclopropyl and fluorophenyl groups for antiviral activity . The target compound’s furan and oxazole system may lack the complexity needed for similar efficacy.

- Ceapin-A7 : N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide shares the 5-furan-oxazole core but adds a trifluoromethyl-benzyl-pyrazole group, improving unfolded protein response modulation .

Biological Activity

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 218.21 g/mol. The compound features a cyclopropyl group, a furan ring, and an isoxazole core, contributing to its diverse biological activities and therapeutic potential .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 135401-63-7 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated promising anticancer properties through various in vitro studies. It potentially inhibits cell proliferation in cancer cell lines by targeting specific enzymes involved in cancer progression. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer .

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| U937 (Leukemia) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that the compound may effectively induce apoptosis in these cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways. By inhibiting COX enzymes and other inflammatory mediators, the compound may reduce inflammation-related symptoms in various diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as COX, leading to reduced production of pro-inflammatory prostaglandins.

- Receptor Interaction : It can bind to specific receptors involved in cell signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : The compound has shown potential to trigger apoptotic pathways in cancer cells through caspase activation .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Contains thiophene instead of furan | Antimicrobial properties |

| 3-(5-chlorofuran-2-yl)-5-methylisoxazole | Similar isoxazole core | Selective COX inhibitor |

This comparison illustrates that while there are similarities among these compounds, this compound possesses distinct biological activities due to its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.